molecular formula C8H11Cl2NO B1403066 (2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride CAS No. 927902-41-8

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride

Cat. No.: B1403066
CAS No.: 927902-41-8
M. Wt: 208.08 g/mol
InChI Key: SZZZCBKVWHFXRN-UHFFFAOYSA-N
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Description

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloranyl group, a methoxy group, and a methanamine group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-methoxyphenol.

    Formation of Intermediate: The phenol group is converted to a methanamine group through a series of reactions, including nitration, reduction, and amination.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chloranyl group to a hydroxyl group.

    Substitution: The methoxy and chloranyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxyphenylboronic acid
  • 2-Chloro-6-methoxyphenylamine
  • 2-Chloro-6-methoxyphenylmethanol

Uniqueness

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

(2-chloro-6-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-11-8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZZCBKVWHFXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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